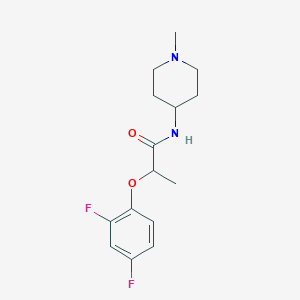![molecular formula C14H16BrNO2 B5169739 4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine](/img/structure/B5169739.png)
4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine, also known as Compound 1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine 1 involves its ability to interact with specific molecular targets in cells. In cancer cells, 4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine 1 inhibits the PI3K/Akt/mTOR signaling pathway by binding to the ATP-binding site of mTOR kinase. In Alzheimer's disease, 4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine 1 has been shown to inhibit acetylcholinesterase activity and reduce oxidative stress in the brain.
Biochemical and Physiological Effects
4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine 1 has been found to have various biochemical and physiological effects in cells and animal models. In cancer cells, 4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine 1 induces apoptosis and inhibits cell proliferation by regulating the PI3K/Akt/mTOR signaling pathway. In Alzheimer's disease, 4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine 1 has been shown to improve cognitive function and reduce oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine 1 in lab experiments is its high potency and selectivity for specific molecular targets. However, one limitation is that the compound may have off-target effects that could affect the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine 1. One direction is to investigate its potential therapeutic applications in other diseases, such as Parkinson's disease and Huntington's disease. Another direction is to optimize the synthesis method of 4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine 1 to improve its yield and purity. Additionally, further studies are needed to determine the optimal dosage and toxicity of 4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine 1 in animal models.
Méthodes De Synthèse
The synthesis of 4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine 1 involves the reaction of 4-bromophenol with 2-bromo-1-butene in the presence of potassium tert-butoxide to form 4-(4-bromophenoxy)-2-butene. The resulting compound is then reacted with morpholine in the presence of palladium on carbon as a catalyst to yield 4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine.
Applications De Recherche Scientifique
4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine 1 has been studied for its potential therapeutic applications in various fields, including cancer research and neuroscience. In cancer research, 4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine 1 has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the PI3K/Akt/mTOR signaling pathway. In neuroscience, 4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine 1 has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
4-[4-(4-bromophenoxy)but-2-ynyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c15-13-3-5-14(6-4-13)18-10-2-1-7-16-8-11-17-12-9-16/h3-6H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGXMMQEFXRIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(2-methoxyethyl)methylamine](/img/structure/B5169660.png)
![2-(4-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5169663.png)


![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5169688.png)
![(2,4-dimethoxyphenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine hydrochloride](/img/structure/B5169696.png)
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5169698.png)

![2,4-dichloro-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5169729.png)
![2-methoxy-4-methyl-1-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B5169733.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperazine](/img/structure/B5169740.png)
![2-[(1-propyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5169755.png)
![4-methoxy-N-(2-[5-(3-nitrophenyl)-2-furyl]-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5169757.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5169765.png)